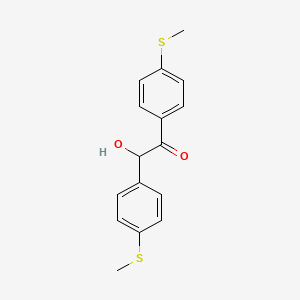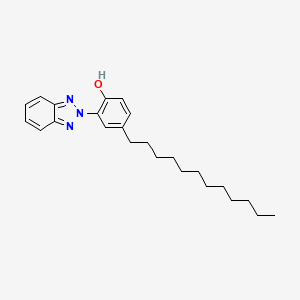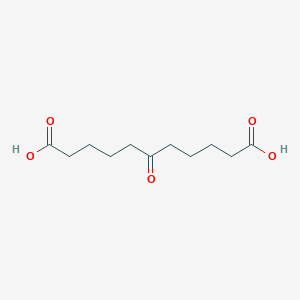
6-Oxo-undecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-undecanedioic acid is an organic compound with the molecular formula C11H18O5. It is a dicarboxylic acid with a keto group at the sixth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxo-undecanedioic acid can be synthesized through several methods. One common method involves the oxidation of 6-(1’-cyclohexenyl)-1-hexene using potassium permanganate . Another method includes the dialkylation of diethyl acetonedicarboxylate with ethyl γ-iodobutyrate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation .
Industrial Production Methods
In industrial settings, this compound is often produced through the reaction of δ-carbomethoxyvaleryl chloride with triethylamine in dry benzene, followed by hydrolysis with aqueous potassium hydroxide . This method yields a high purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-undecanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alcohols and amines are used in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Hydroxy-undecanedioic acid.
Substitution: Esters and amides of undecanedioic acid.
Scientific Research Applications
6-Oxo-undecanedioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Oxo-undecanedioic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to oxidative stress and changes in fatty acid, phospholipid, and ergosterol synthesis . This results in damage to the cell membrane and cell wall, ultimately inhibiting fungal growth .
Comparison with Similar Compounds
Similar Compounds
Undecanedioic acid: A similar dicarboxylic acid without the keto group.
6-Ketohendecanedioic acid: Another name for 6-Oxo-undecanedioic acid.
Adipic acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the keto group at the sixth carbon position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other dicarboxylic acids like undecanedioic acid and adipic acid, which lack this functional group .
Properties
CAS No. |
3242-53-3 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-oxoundecanedioic acid |
InChI |
InChI=1S/C11H18O5/c12-9(5-1-3-7-10(13)14)6-2-4-8-11(15)16/h1-8H2,(H,13,14)(H,15,16) |
InChI Key |
YZHMDWJIJMFCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


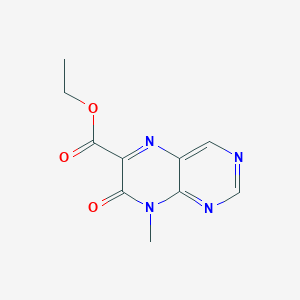

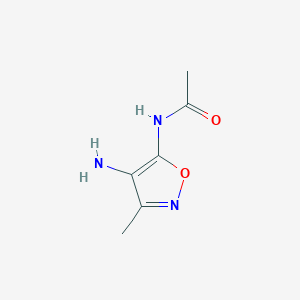
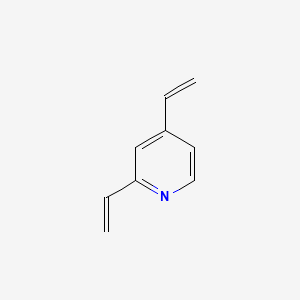
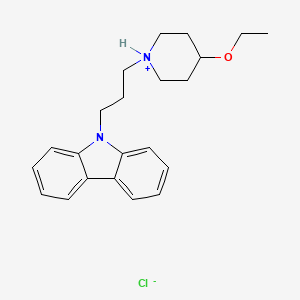
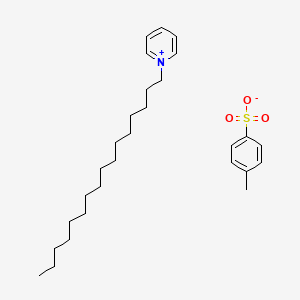
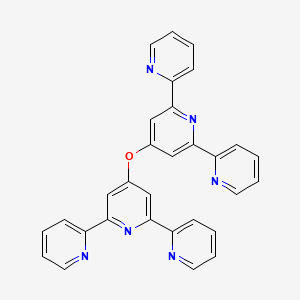
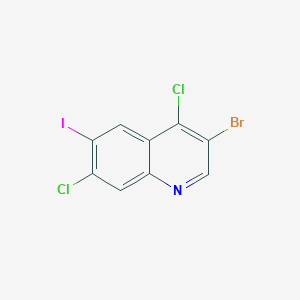
![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
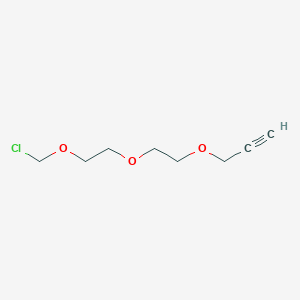
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
